molecular formula C8H18N2S B13027928 N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine

N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine

Cat. No.: B13027928
M. Wt: 174.31 g/mol
InChI Key: GMKHMVGZCSQNNA-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is an organic compound with the molecular formula C8H18N2S This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine derivatives with thietane-containing compounds. One common method includes the alkylation of N1-ethyl-N1-methyl-ethane-1,2-diamine with a thietane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine exerts its effects is largely dependent on its interaction with molecular targets. The thietane ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • N1-Methyl-N2-(thietan-3-yl)ethane-1,2-diamine
  • N1-Ethyl-N2-(thietan-3-yl)ethane-1,2-diamine
  • N1-Ethyl-N1-methyl-N2-(thiolan-3-yl)ethane-1,2-diamine

Uniqueness

N1-Ethyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is unique due to the presence of both ethyl and methyl groups on the ethane-1,2-diamine backbone, combined with the thietane ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

N'-ethyl-N'-methyl-N-(thietan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C8H18N2S/c1-3-10(2)5-4-9-8-6-11-7-8/h8-9H,3-7H2,1-2H3

InChI Key

GMKHMVGZCSQNNA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCNC1CSC1

Origin of Product

United States

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